Pentenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentenylacetate is an organic compound belonging to the ester family. Esters are known for their pleasant, fruity aromas and are widely used in the flavor and fragrance industries. This compound, specifically, is recognized for its sweet, fruity scent reminiscent of bananas or apples. This compound is a clear, colorless liquid at room temperature and has the molecular formula C7H12O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentenylacetate can be synthesized through the esterification process, which involves reacting a carboxylic acid with an alcohol. In this case, acetic acid reacts with pentenol in the presence of an acid catalyst, such as concentrated sulfuric acid, to form this compound and water. The reaction is typically carried out under controlled conditions to achieve a high yield of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar esterification process. The reaction is conducted in large reactors where acetic acid and pentenol are mixed with an acid catalyst. The mixture is heated to accelerate the reaction, and the resulting ester is then purified through distillation to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
Pentenylacetate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into acetic acid and pentenol.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of pentenol.
Substitution: This compound can undergo nucleophilic substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or similar reducing agents.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Acetic acid and pentenol.
Reduction: Pentenol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Pentenylacetate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in studies involving esterases and other enzymes that catalyze ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biodegradable esters.
Industry: Utilized in the production of flavors, fragrances, and as a solvent in coatings and adhesives
Mechanism of Action
The mechanism of action of pentenylacetate primarily involves its interaction with enzymes that catalyze ester hydrolysis. Esterases break down this compound into acetic acid and pentenol, which can then participate in various metabolic pathways. The molecular targets include the active sites of these enzymes, where the ester bond is cleaved .
Comparison with Similar Compounds
Pentenylacetate can be compared with other esters such as:
Pentyl acetate: Similar fruity aroma but differs in the length of the carbon chain.
Ethyl acetate: Commonly used as a solvent with a lower molecular weight.
Methyl acetate: Another solvent with a simpler structure and lower boiling point.
This compound is unique due to its specific molecular structure, which imparts distinct physical and chemical properties, making it suitable for specialized applications in flavors and fragrances .
Properties
Molecular Formula |
C7H12O2 |
---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
[(E)-pent-1-enyl] acetate |
InChI |
InChI=1S/C7H12O2/c1-3-4-5-6-9-7(2)8/h5-6H,3-4H2,1-2H3/b6-5+ |
InChI Key |
XISWSMPYOFEMKE-AATRIKPKSA-N |
Isomeric SMILES |
CCC/C=C/OC(=O)C |
Canonical SMILES |
CCCC=COC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.